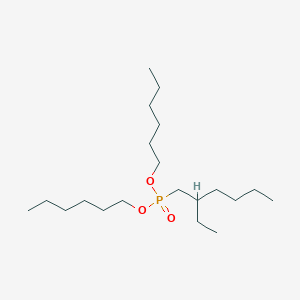
Dihexyl (2-ethylhexyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexyl (2-ethylhexyl)phosphonate is an organophosphorus compound with the chemical formula C20H43O3P. It is a colorless liquid that is primarily used in solvent extraction processes, particularly for the extraction of rare earth elements and other metals. This compound is known for its high selectivity and efficiency in separating metal ions from aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexyl (2-ethylhexyl)phosphonate can be synthesized through the reaction of phosphorus pentoxide with 2-ethylhexanol. The reaction typically involves the following steps:
Reaction of Phosphorus Pentoxide with 2-Ethylhexanol:
These reactions produce a mixture of mono-, di-, and trisubstituted phosphates, from which this compound can be isolated based on solubility .
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing reaction conditions to reduce temperature, shorten reaction time, and simplify post-treatment processes. This approach aims to reduce production costs and enhance yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dihexyl (2-ethylhexyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it back to its alcohol precursors.
Substitution: It can undergo substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent, but typically involve the use of strong acids or bases.
Major Products
Oxidation: Phosphonic acids.
Reduction: 2-ethylhexanol and related alcohols.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Dihexyl (2-ethylhexyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as an extractant in the separation and purification of rare earth elements and other metals.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent.
Mechanism of Action
The mechanism by which dihexyl (2-ethylhexyl)phosphonate exerts its effects involves the formation of complexes with metal ions. The compound acts as a ligand, binding to metal ions through its phosphonate group. This interaction facilitates the extraction and separation of metal ions from aqueous solutions. The molecular targets include various metal ions, and the pathways involved are primarily related to coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: Another organophosphorus compound used in metal extraction.
Bis(2-ethylhexyl)phosphate: Similar in structure and used for similar applications.
Uniqueness
Dihexyl (2-ethylhexyl)phosphonate is unique due to its high selectivity and efficiency in extracting specific metal ions. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in industrial and research applications .
Properties
CAS No. |
142055-57-0 |
|---|---|
Molecular Formula |
C20H43O3P |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-(dihexoxyphosphorylmethyl)heptane |
InChI |
InChI=1S/C20H43O3P/c1-5-9-12-14-17-22-24(21,23-18-15-13-10-6-2)19-20(8-4)16-11-7-3/h20H,5-19H2,1-4H3 |
InChI Key |
DLICGVBYFCTMPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(CC(CC)CCCC)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















